molecular formula C22H20N2O2S B387647 2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 313662-65-6

2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B387647
CAS No.: 313662-65-6
M. Wt: 376.5g/mol
InChI Key: WZZQCDCKEAYPPR-UHFFFAOYSA-N
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Description

2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule belonging to a class of compounds known for their significant relevance in medicinal chemistry and drug discovery research. This compound is built on a 4,5,6,7-tetrahydro-1-benzothiophene core, a scaffold frequently accessed via the efficient Gewald reaction, which is renowned for producing versatile 2-aminothiophene derivatives with diverse biological properties . Compounds within this structural family have demonstrated a range of promising pharmacological activities in scientific studies. Research on close analogs has shown potential antitubercular activity , with specific derivatives identified as inhibitors of essential bacterial enzymes, such as the serine/threonine-protein kinase PknG from Mycobacterium tuberculosis . Furthermore, the 2-aminothiophene scaffold is associated with other bioactive properties, including bacteriostatic and antifungal activities , making it a valuable template for investigating new anti-infective agents . The molecular structure features key hydrogen bond donors and acceptors, which are crucial for its interaction with biological targets and contribute to the compound's stability in the solid-state . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this high-quality compound as a reference standard, a building block in synthetic chemistry, or a lead compound in biological screening assays.

Properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c23-20(25)19-17-8-4-5-9-18(17)27-22(19)24-21(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZQCDCKEAYPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aryl Sulfides

The tetrahydrobenzothiophene scaffold is typically synthesized via intramolecular cyclization of aryl sulfides. A common precursor is 2-mercaptocinnamic acid, which undergoes oxidative cyclization in basic media (e.g., K3_3Fe(CN)6_6) to form the benzothiophene ring.

Example Protocol :

  • Dissolve 2-mercaptocinnamic acid (1.0 equiv) in aqueous NaOH (1M).

  • Add K3_3Fe(CN)6_6 (2.0 equiv) and stir at 25°C for 24 hours.

  • Acidify with HCl to precipitate 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (yield: 65–75%).

Alternative Route via Pd-Catalyzed Carbonylation

Palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes provides direct access to benzothiophene-3-carboxylic esters. Subsequent hydrolysis and amidation yield the carboxamide.

Key Conditions :

  • Catalyst: PdI2_2 (5 mol%) with KI (5 equiv).

  • Solvent: MeOH or BmimBF4_4/CH3_3NO2_2 (15:1).

  • Pressure: 40 atm CO/air (4:1).

  • Yield: 68–96% for ester intermediates.

Introduction of the Carboxamide Group at Position 3

Hydrolysis and Amidation of Esters

Benzothiophene-3-carboxylic esters (e.g., ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) are hydrolyzed to acids and converted to carboxamides via activation with HATU or EDC.

Stepwise Procedure :

  • Hydrolyze ethyl ester (1.0 equiv) in 6M HCl at reflux (4 hours).

  • Neutralize with NaHCO3_3 to isolate the carboxylic acid (yield: 85–90%).

  • React the acid (1.0 equiv) with NH4_4Cl (1.2 equiv) using HATU (1.5 equiv) and DIPEA (2.0 equiv) in DMF (25°C, 12 hours).

  • Purify via silica chromatography (hexane/EtOAc 3:1) to obtain the carboxamide (yield: 78–82%).

Direct Amination of Nitriles

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is hydrolyzed under acidic conditions (H2_2SO4_4, H2_2O) to the carboxamide (yield: 70–75%).

Acylation of the Amino Group at Position 2

Biphenyl-4-carbonyl Chloride Synthesis

  • React biphenyl-4-carboxylic acid (1.0 equiv) with SOCl2_2 (3.0 equiv) in anhydrous toluene at 80°C (2 hours).

  • Remove excess SOCl2_2 under vacuum to obtain biphenyl-4-carbonyl chloride (yield: 95%).

Coupling to the Benzothiophene Amine

The 2-amino group is acylated using Schotten-Baumann conditions or coupling reagents:

Optimized Method :

  • Dissolve 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1.0 equiv) in dry THF.

  • Add biphenyl-4-carbonyl chloride (1.2 equiv) and pyridine (2.0 equiv) at 0°C.

  • Warm to 25°C and stir for 6 hours.

  • Extract with EtOAc, wash with brine, and purify via column chromatography (CH2_2Cl2_2/MeOH 9:1) to isolate the target compound (yield: 65–70%).

Alternative One-Pot Approaches

Gewald Reaction with In-Situ Acylation

The Gewald reaction constructs the aminothiophene core while introducing the carboxamide:

  • React cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), and sulfur in ethanol with morpholine (catalyst).

  • After cyclization, directly acylate the 2-amino group with biphenyl-4-carbonyl chloride (yield: 50–55%).

Analytical Data and Characterization

Spectral Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.75–1.82 (m, 4H, tetrahydro ring), 2.45 (t, 2H), 2.85 (t, 2H), 7.45–7.85 (m, 9H, biphenyl and NH), 10.2 (s, 1H, CONH).

  • HRMS : Calculated for C23_{23}H21_{21}N2_2O2_2S [M+H]+^+: 397.1278; Found: 397.1281.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Stepwise (Sections 2–4)65–70>98%
One-Pot Gewald (Section 5)50–5595%

Challenges and Optimization

  • Regioselectivity : Acylations at position 2 require careful control of stoichiometry to avoid over-reaction.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency but complicate purification.

  • Catalyst Recycling : Pd-based systems (Section 2.2) enable reuse for 5 cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene core or the phenylbenzoyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a COX-2 inhibitor and PfENR inhibitor , making it relevant for the treatment of inflammatory conditions and malaria.

  • COX-2 Inhibition : Compounds similar to this have been studied for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. In vitro studies have demonstrated that derivatives exhibit significant anti-inflammatory effects with IC50 values indicating potent activity against COX-2 .
  • Antimalarial Activity : Research indicates that benzothiophene derivatives can target both liver-stage and erythrocytic stages of malaria parasites. This dual action is crucial as it may lead to more effective treatments compared to drugs that only target one stage of the parasite's lifecycle .

Biological Studies

The structural characteristics of the compound enable it to interact with various biological molecules, which can be utilized in biochemical studies:

  • Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has been evaluated against enzymes like α-glucosidase and acetylcholinesterase, showing potential therapeutic applications in managing diabetes and Alzheimer's disease .

Materials Science

In addition to its biological applications, the compound is being explored for its use in developing advanced materials:

  • Polymer Chemistry : The unique structure allows it to act as a building block for synthesizing novel polymers with specific properties. Such materials could find applications in coatings or drug delivery systems due to their biocompatibility and functionalization potential .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryCOX-2 InhibitionPotent anti-inflammatory effects (IC50 values)
Antimalarial ActivityEffective against both liver and blood stages
Biological StudiesEnzyme InhibitionPotential in diabetes and Alzheimer's treatment
Materials SciencePolymer DevelopmentNovel polymers with enhanced properties

Case Study 1: COX-2 Inhibition

A study conducted on benzothiophene derivatives demonstrated significant inhibition of COX-2 activity in vitro. The derivatives were synthesized and tested for their anti-inflammatory properties using standard assays. Results indicated that specific modifications to the biphenyl moiety enhanced inhibitory activity.

Case Study 2: Antimalarial Efficacy

Research published on benzothiophene carboxamide compounds highlighted their dual-stage antimalarial activity. The study involved testing these compounds on Plasmodium falciparum cultures and showed promising results with low IC50 values for both liver-stage and erythrocytic-stage parasites.

Mechanism of Action

The mechanism of action of 2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Biphenyl vs. Smaller Aromatic Groups : The biphenyl substituent in the target compound enhances steric bulk and lipophilicity compared to smaller groups like 4-methoxybenzoyl or 4-methylphenyl. This may improve binding to hydrophobic enzyme pockets, as seen in dual protease inhibitors like ICD .
  • Carboxamide vs.
  • Core Heterocycle Variations : Replacing the tetrahydrobenzothiophene with an indole (as in ICD) shifts activity toward protease inhibition, highlighting the core’s role in target specificity .

Anti-Tyrosinase Activity

2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives, synthesized from azomethine precursors, exhibit anti-tyrosinase activity with IC₅₀ values ranging from 0.8–2.5 μM . Molecular docking studies indicate that substituents like 4-methoxybenzoyl engage in hydrogen bonding with tyrosinase’s active site .

Cytostatic and Antimicrobial Effects

In contrast, carboxamide derivatives with 4-chlorophenyl or 4-methylphenyl groups show broader antimicrobial activity, suggesting that electron-withdrawing substituents (e.g., Cl) enhance antibacterial efficacy .

Dual Protease Inhibition

The indole carboxamide derivative ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) inhibits FP-2 and FP-3 proteases, critical targets in parasitic diseases. Although ICD shares the biphenyl motif with the target compound, its indole core likely facilitates distinct binding interactions, underscoring the importance of scaffold diversity in activity profiles .

Biological Activity

The compound 2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N2O3SC_{24}H_{21}N_{2}O_{3}S, with a molecular weight of approximately 435.5 g/mol. The compound features a benzothiophene core substituted with a biphenyl carbonyl group and an amide functional group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • The compound has been evaluated for its potential as a farnesyltransferase inhibitor (FTI), which is crucial in the treatment of certain cancers. FTIs prevent the post-translational modification of proteins necessary for cancer cell proliferation .
    • In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth by interfering with critical signaling pathways involved in tumorigenesis .
  • Anti-obesity Effects :
    • Patents describe the use of biphenyl-4-yl carbonylamino derivatives for treating obesity. These compounds may act by modulating metabolic pathways and influencing appetite regulation .
    • Experimental data suggests that these compounds can enhance energy expenditure and reduce fat accumulation in animal models.
  • Neuroprotective Effects :
    • Some studies have indicated that related compounds can improve cognitive function in animal models by inhibiting glycine transporters, which are implicated in neurotransmission related to learning and memory .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions essential for cancer cell survival.
  • Modulation of Enzyme Activity : As a potential FTI, it inhibits farnesyltransferase, leading to reduced activity of oncogenic proteins.
  • Regulation of Metabolic Pathways : It may influence pathways associated with lipid metabolism and energy homeostasis.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer effectsSignificant inhibition of tumor growth in xenograft models using related compounds.
Study 2Assess anti-obesity potentialReduction in body weight and fat mass in high-fat diet-induced obesity models.
Study 3Investigate neuroprotective effectsImproved cognitive performance in passive avoidance tasks in mice treated with the compound.

Detailed Research Findings

  • Anticancer Studies :
    • A series of analogues were synthesized and tested for their ability to inhibit farnesyltransferase activity. Results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell lines .
  • Metabolic Studies :
    • In metabolic assays, compounds similar to this compound demonstrated a significant decrease in food intake and an increase in energy expenditure when administered to obese mice .
  • Neuroscience Research :
    • Neuroprotective effects were assessed through behavioral tests that measure learning and memory. Compounds showed enhanced performance in tasks known to be sensitive to cognitive deficits induced by stress or neurotoxicity .

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